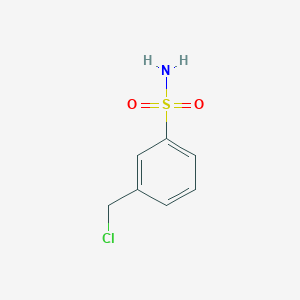
3-(Chloromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)benzenesulfonamide: is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of benzenesulfonamide, where a chloromethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chloromethylation of Benzenesulfonamide: The primary method for synthesizing 3-(Chloromethyl)benzenesulfonamide involves the chloromethylation of benzenesulfonamide.
Alternative Methods: Other methods may involve the use of chloromethyl methyl ether and a Lewis acid catalyst to achieve the chloromethylation.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-(Chloromethyl)benzenesulfonamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 3-(Chloromethyl)benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology and Medicine: Derivatives of benzenesulfonamide have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used to modify polymers and other materials to impart specific properties .
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)benzenesulfonamide largely depends on its application. In medicinal chemistry, its derivatives may inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various therapeutic effects, including reduced tumor growth and antimicrobial activity .
Comparación Con Compuestos Similares
Benzenesulfonamide: The parent compound, which lacks the chloromethyl group.
4-(Chloromethyl)benzenesulfonamide: A positional isomer with the chloromethyl group at the para position.
N-Butylbenzenesulfonamide: A derivative with a butyl group instead of a chloromethyl group.
Uniqueness: 3-(Chloromethyl)benzenesulfonamide is unique due to the presence of the chloromethyl group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different biological activities and applications compared to its isomers and other derivatives .
Propiedades
IUPAC Name |
3-(chloromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSADTLVYJQLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

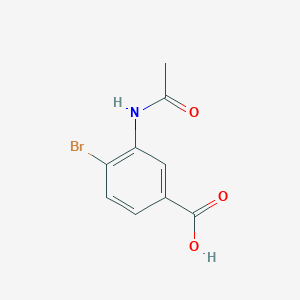
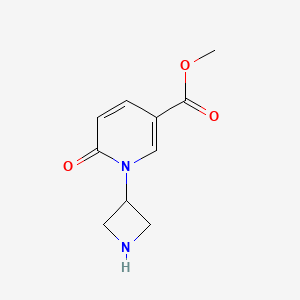
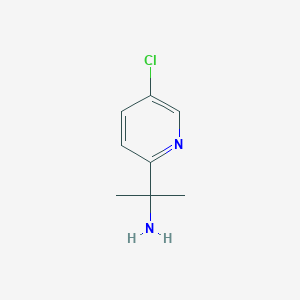

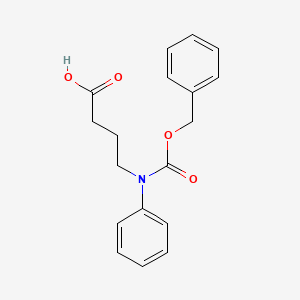
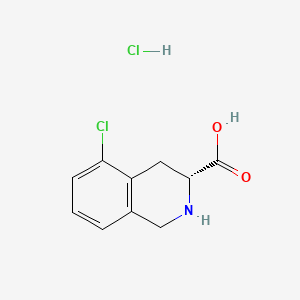

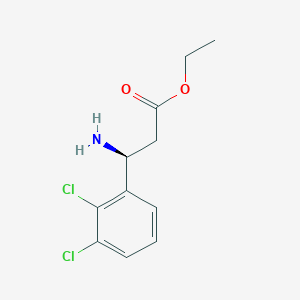
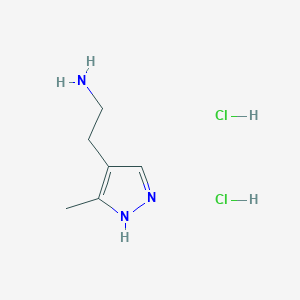
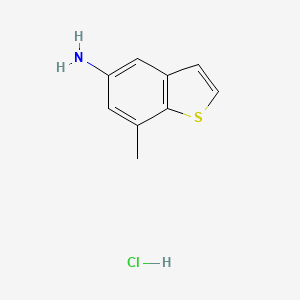
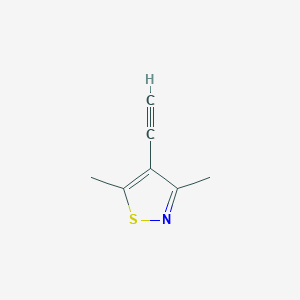

![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)
